1,2-Diaminoanthraquinone

Catalog No.
S567546
CAS No.
1758-68-5
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diaminoanthraquinone

CAS Number

1758-68-5

Product Name

1,2-Diaminoanthraquinone

IUPAC Name

1,2-diaminoanthracene-9,10-dione

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2

InChI Key

LRMDXTVKVHKWEK-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-DAA, 1,2-diamino-9,10-anthraquinone, 1,2-diaminoanthraquinone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N

The exact mass of the compound 1,2-Diaminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39934. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Diaminoanthraquinone is a functionalized anthraquinone derivative distinguished by the ortho-positioning of its two amino groups. This specific arrangement is not an incidental structural feature; it is the primary determinant of its utility as a chemical intermediate. Its principal value lies in serving as a precursor for advanced dyes, functional polymers, and metal-chelating agents where the adjacent amine functionalities are essential for targeted reactivity and molecular geometry, a property not shared by other common diaminoanthraquinone isomers.

Procurement decisions based on substituting 1,2-Diaminoanthraquinone with other isomers, such as 1,4- or 1,5-diaminoanthraquinone, will lead to process failure in key applications. The ortho-diamine configuration is a prerequisite for specific synthetic pathways, notably the formation of fused heterocyclic systems like imidazoles and triazoles, which is impossible with other isomers. Furthermore, this geometry enables the molecule to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions—a critical function for catalysis and sensing that non-ortho isomers cannot perform. These differences in reactivity and coordination chemistry make it a functionally distinct, non-interchangeable compound.

Essential Precursor for Fused Heterocycle Synthesis

The adjacent 1,2-amino groups provide a unique reactive site for intramolecular cyclization reactions to form fused heterocyclic systems. For example, 1,2-Diaminoanthraquinone reacts with aldehydes to yield anthra[1,2-d]imidazole-6,11-diones. Isomers such as 1,4- or 1,5-diaminoanthraquinone lack the required ortho-diamine structure and are therefore incapable of participating in this class of ring-forming reactions, making 1,2-Diaminoanthraquinone an essential, non-substitutable precursor.

Evidence DimensionReactivity in Fused Heterocycle Formation
Target Compound DataForms fused imidazole rings via cyclization
Comparator Or Baseline1,4- and 1,5-Diaminoanthraquinone: Cannot form fused imidazole rings due to lack of adjacent amino groups
Quantified DifferenceQualitative (Yes/No) Reactivity
ConditionsReaction with aldehydes or other bifunctional electrophiles.

For synthesizing specific high-performance vat dyes or functional pigments based on fused anthraquinone heterocycles, this isomer is the only viable starting material.

Enhanced Thermal Stability for High-Temperature Processing

1,2-Diaminoanthraquinone exhibits a significantly higher melting point compared to its common 1,4-isomer. The reported melting point for the 1,2-isomer is 289-291 °C, whereas the 1,4-isomer melts at 265-269 °C. This superior thermal stability is a critical parameter for procurement when the compound is intended for melt processing, high-temperature curing, or incorporation into thermally stable polymers.

Evidence DimensionMelting Point (°C)
Target Compound Data289-291 °C
Comparator Or Baseline1,4-Diaminoanthraquinone: 265-269 °C
Quantified Difference~20-26 °C higher melting point
ConditionsAs per literature values for solid-state material.

The higher melting point allows for a wider processing window and better performance in applications requiring high thermal resistance, directly impacting material selection and manufacturability.

Unique Bidentate Chelating Geometry for Stable Metal Complexes

The ortho-diamine structure of 1,2-Diaminoanthraquinone allows it to function as a bidentate chelating ligand, forming a stable 5-membered heterocyclic ring with a central metal ion. This chelation effect significantly increases the stability of the resulting metal complex compared to complexes formed with non-chelating isomers like 1,4- or 1,5-diaminoanthraquinone, which can only act as monodentate or bridging ligands. This structural difference is fundamental and results in completely different coordination compounds and material properties.

Evidence DimensionLigand Coordination Mode
Target Compound DataBidentate (Chelating)
Comparator Or Baseline1,4- and 1,5-Diaminoanthraquinone: Monodentate or Bridging (Non-chelating)
Quantified DifferenceForms stable 5-membered chelate ring vs. No chelate ring formation
ConditionsCoordination with transition metal ions.

This enables the creation of highly stable, well-defined metal complexes required for selective ion sensing, homogeneous/heterogeneous catalysis, and the construction of specific metal-organic frameworks.

Distinct Spectroscopic Profile for Targeted Color and Sensing Applications

The isomeric position of amino groups dictates the electronic structure and, consequently, the color of the dye. Quantum chemical calculations predict a specific order of bathochromicity (red-shift of the main absorption band) for diaminoanthraquinone isomers: 1,5- < 1,2- < 1,4-. This means each isomer possesses a unique and non-interchangeable color profile. For applications where a specific hue or absorption wavelength is critical, such as in specialty pigments or optical sensors, 1,2-Diaminoanthraquinone cannot be replaced by its isomers without causing a significant, unacceptable color shift.

Evidence DimensionPredicted Absorption Wavelength (λmax)
Target Compound DataIntermediate bathochromic shift
Comparator Or Baseline1,5-isomer (less shifted, bluer) and 1,4-isomer (more shifted, redder)
Quantified DifferenceDistinct position in the visible spectrum relative to isomers
ConditionsTheoretical prediction of electronic transitions.

Guarantees color reproducibility and performance in applications where the specific absorption spectrum is a key design parameter, preventing costly batch failures from incorrect isomer substitution.

Key Intermediate for Anthra[1,2-d]imidazole-Based Vat Dyes and Pigments

Leveraging its unique ability to undergo cyclization, this compound is the required starting material for synthesizing a class of fused-ring dyes and pigments. These materials often exhibit high thermal stability and chemical resistance, making them suitable for demanding coloration applications.

Development of Selective Metal Ion Sensors and Extraction Agents

The specific bidentate chelating nature of 1,2-Diaminoanthraquinone allows for the design of sensors and materials with high selectivity for specific metal ions. The stable complexes formed are essential for applications in analytical chemistry, environmental remediation, and hydrometallurgy.

Formulation of Thermally-Resistant Colored Polymers and Coatings

Due to its higher melting point compared to common isomers, 1,2-Diaminoanthraquinone is the appropriate choice for incorporation into engineering plastics, resins, and coatings that are processed or used at elevated temperatures, ensuring the stability of the final colored article.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

238.074227566 Da

Monoisotopic Mass

238.074227566 Da

Heavy Atom Count

18

Melting Point

290.0 °C

UNII

H5P6YP29VA

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1758-68-5

Wikipedia

1,2-diaminoanthraquinone

General Manufacturing Information

9,10-Anthracenedione, 1,2-diamino-: ACTIVE

Dates

Last modified: 08-15-2023

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